molecular formula C9H11N3O2 B11801836 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one

4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one

Cat. No.: B11801836
M. Wt: 193.20 g/mol
InChI Key: MFIKYRRRHOPCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of pyrimidine-4-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-(1-methyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11N3O2/c1-12-4-6(2-9(12)14)7-3-8(13)11-5-10-7/h3,5-6H,2,4H2,1H3,(H,10,11,13)

InChI Key

MFIKYRRRHOPCFS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C2=CC(=O)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.